molecular formula C26H24N4O4S B3748430 METHYL 4-[(2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE

METHYL 4-[(2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE

Cat. No.: B3748430
M. Wt: 488.6 g/mol
InChI Key: LXAYNENPAODKPS-UHFFFAOYSA-N
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Description

METHYL 4-[(2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is a complex organic compound with a molecular formula of C28H25N3O6S. This compound is notable for its unique structure, which includes a triazole ring, a methoxybenzyl group, and a benzoate ester. It is used in various scientific research applications due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[(2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The methoxybenzyl group is then introduced via a nucleophilic substitution reaction. The final step involves esterification to form the benzoate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-[(2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzoic acid, while reduction of the triazole ring can produce dihydrotriazole derivatives .

Scientific Research Applications

METHYL 4-[(2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 4-[(2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, potentially inhibiting metalloenzymes. The methoxybenzyl group may interact with hydrophobic pockets in proteins, affecting their function. Additionally, the compound’s ability to undergo redox reactions can influence cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-[(2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE is unique due to its combination of a triazole ring and a methoxybenzyl group, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

methyl 4-[[2-[[5-[(4-methoxyphenyl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4S/c1-33-22-14-8-18(9-15-22)16-23-28-29-26(30(23)21-6-4-3-5-7-21)35-17-24(31)27-20-12-10-19(11-13-20)25(32)34-2/h3-15H,16-17H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAYNENPAODKPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-[(2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-[(2-{[5-(4-METHOXYBENZYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETYL)AMINO]BENZOATE

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